molecular formula C8H13N2O4P B12542294 Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester CAS No. 653580-18-8

Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester

Cat. No.: B12542294
CAS No.: 653580-18-8
M. Wt: 232.17 g/mol
InChI Key: JPIWAUQWMWEJEB-UHFFFAOYSA-N
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Description

Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a pyridine ring through a hydroxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester typically involves the reaction of phosphonic acid derivatives with hydroxyamino-pyridine compounds. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of solvents such as acetonitrile or dioxane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives .

Scientific Research Applications

Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction often involves the formation of strong hydrogen bonds and coordination bonds with metal ions present in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [(amino)-3-pyridinylmethyl]-, dimethyl ester
  • Phosphonic acid, [(hydroxyamino)-2-pyridinylmethyl]-, dimethyl ester
  • Phosphonic acid, [(hydroxyamino)-4-pyridinylmethyl]-, dimethyl ester

Uniqueness

Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications .

Properties

CAS No.

653580-18-8

Molecular Formula

C8H13N2O4P

Molecular Weight

232.17 g/mol

IUPAC Name

N-[dimethoxyphosphoryl(pyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C8H13N2O4P/c1-13-15(12,14-2)8(10-11)7-4-3-5-9-6-7/h3-6,8,10-11H,1-2H3

InChI Key

JPIWAUQWMWEJEB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CN=CC=C1)NO)OC

Origin of Product

United States

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